molecular formula C8H6FN3 B2857973 3-(2-Fluorophenyl)-4H-1,2,4-triazole CAS No. 1505273-47-1

3-(2-Fluorophenyl)-4H-1,2,4-triazole

Cat. No.: B2857973
CAS No.: 1505273-47-1
M. Wt: 163.155
InChI Key: KHBZSRUEXQMPOS-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluorophenyl)-4H-1,2,4-triazole” belongs to a class of organic compounds known as phenyltriazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a triazole ring .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, 3-anisaldehyde thiosemicarbazone was synthesized and characterized by NMR (1H, 13C) and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT), which provides a good consistency between the predicted and experimental parameters .

Scientific Research Applications

Intermolecular Interactions in 1,2,4-Triazole Derivatives

Research has demonstrated the synthesis and characterization of biologically active 1,2,4-triazole derivatives, highlighting the presence of diverse intermolecular interactions. These interactions, including C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π, play crucial roles in the crystal structures of these compounds. Detailed studies using Hirshfeld surfaces, PIXEL, and quantum mechanical calculations have provided insights into the nature and energetics associated with these interactions, offering potential for understanding molecular assembly and reactivity in such systems (Shukla et al., 2014).

Synthesis and Structure of Triazole-Alcohol Compounds

Another study focused on synthesizing a compound involving a 1,2,4-triazole moiety, revealing its crystal structure and highlighting the importance of intermolecular hydrogen bonding in stabilizing its structure. This research contributes to the understanding of structural features that influence the properties and reactivity of triazole-based compounds (Liang, 2009).

Fluorescent Probes for Sensing pH and Metal Cations

Research on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogues demonstrates their application as fluorescent probes for sensing magnesium and zinc cations, and pH changes. These findings suggest potential uses of triazole derivatives in developing sensitive, selective fluorescent sensors for biological and environmental monitoring (Tanaka et al., 2001).

Long-range Fluorine-Proton Coupling in Triazole Derivatives

A study on 1,2,4-triazole derivatives has shown the existence of long-range 19F-1H and 19F-13C coupling, providing valuable information for the structural analysis and understanding of molecular dynamics in fluorinated compounds. This research opens avenues for exploring the electronic properties and reactivity of fluorinated triazole derivatives (Kane et al., 1995).

Antimicrobial Studies on Triazole Derivatives

A study has synthesized a new class of 1,2,4-triazole derivatives and evaluated their antimicrobial properties. The introduction of alkyl, alkoxy, and halogen substituents enhanced the pharmacological properties of these compounds, particularly the halogen-substituted ones, demonstrating better antimicrobial activities. This research contributes to the development of new antimicrobial agents based on triazole chemistry (Desabattina et al., 2014).

Properties

IUPAC Name

5-(2-fluorophenyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBZSRUEXQMPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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